2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid
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Overview
Description
2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid is an organic compound that features a thienyl group and a trifluoromethylphenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The thienyl and trifluoromethylphenyl groups are coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Acetic Acid Formation:
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thienyl or phenyl rings, leading to hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C).
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science: Its unique structure could be explored for the development of new materials with specific properties.
Biology and Medicine
Biological Studies: Used as a probe or reagent in biochemical assays.
Industry
Agrochemicals: Possible use as a precursor for the synthesis of pesticides or herbicides.
Polymers: Incorporation into polymer structures to enhance specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid would depend on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)Acetic Acid: Lacks the trifluoromethylphenyl group.
2-[4-(Trifluoromethyl)Phenyl]Acetic Acid: Lacks the thienyl group.
2-(2-Thienyl)-2-Phenylacetic Acid: Lacks the trifluoromethyl group.
Uniqueness
2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid is unique due to the presence of both the thienyl and trifluoromethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-thiophen-2-yl-2-[4-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2S/c14-13(15,16)9-5-3-8(4-6-9)11(12(17)18)10-2-1-7-19-10/h1-7,11H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLWXILEHVBBGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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